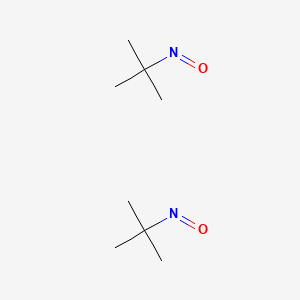

2-Methyl-2-nitrosopropane dimer

Description

Classical and Contemporary Synthetic Routes for 2-Methyl-2-nitrosopropane (B1203614)

The preparation of 2-methyl-2-nitrosopropane can be approached from several angles, primarily involving the oxidation of primary amines and hydroxylamines or the reduction of nitro compounds.

A common and well-documented route to 2-methyl-2-nitrosopropane involves the oxidation of tert-butylamine (B42293). wikipedia.orgorgsyn.orgrsc.org While direct oxidation of tert-butylamine with strong oxidizing agents can produce the desired nitroso compound, the yields are often not optimal. wikipedia.org A more controlled and higher-yielding approach involves a sequence of reactions.

One established method begins with the oxidation of tert-butylamine using potassium permanganate (B83412) to yield 2-methyl-2-nitropropane. orgsyn.orgyoutube.com This nitro intermediate is then reduced to N-tert-butylhydroxylamine. orgsyn.org Subsequent oxidation of the hydroxylamine, for instance with sodium hypobromite, furnishes the final 2-methyl-2-nitrosopropane product. orgsyn.org This multi-step "oscillatory redox" sequence provides a reliable pathway to the target compound. wikipedia.org

The choice of oxidizing agent is crucial in these pathways. Reagents such as hydrogen peroxide and peroxycarboxylic acids are also known to oxidize tertiary amines to amine oxides, a related class of compounds. libretexts.org For the oxidation of primary aromatic amines to their corresponding nitro compounds, reagents like sodium perborate (B1237305) in the presence of a catalyst have been effectively used. organic-chemistry.org

| Starting Material | Key Intermediates | Oxidizing Agent(s) | Typical Yield | Reference(s) |

| tert-Butylamine | 2-Methyl-2-nitropropane, N-tert-Butylhydroxylamine | Potassium permanganate, Sodium hypobromite | 75-85% (dimer) | orgsyn.org |

| tert-Alkyl amines | Benzoyl derivatives, Hydroxylamines | Not specified | 66-80% (dimer) | thieme-connect.com |

| tert-Butylamine | - | Direct oxidation | Lower yield | wikipedia.orgrsc.org |

An alternative synthetic strategy involves the reduction of 2-methyl-2-nitropropane. orgsyn.org This method can be achieved through various reduction techniques, including electrolytic reduction or the use of zinc dust. orgsyn.org For instance, the reduction of 2-nitro-2-methylpropane with a reducing agent like iron in the presence of hydrochloric acid can yield the corresponding primary amine, tert-butylamine, which can then be used in oxidation pathways. doubtnut.com This highlights the reversible nature of the oxidation and reduction processes connecting these compounds.

Beyond the classical oxidation and reduction routes, other chemical reactions can lead to the formation of 2-methyl-2-nitrosopropane. For example, the reaction of tert-butyl isocyanide with 2-methyl-2-nitrosopropane itself can lead to various products, including di-tert-butylcarbodiimide and 2-methyl-2-nitropropane, demonstrating the reactivity of the nitroso group. researchgate.net Another approach involves the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent for secondary amines, which produces N-nitrosamines under mild, solvent-free conditions. semanticscholar.orgrsc.org While not a direct synthesis of 2-methyl-2-nitrosopropane, this demonstrates a related and efficient nitrosation methodology.

Dimer Formation Pathways

The monomeric form of 2-methyl-2-nitrosopropane is a characteristic blue liquid. wikipedia.org However, it readily undergoes dimerization to form a colorless solid.

The formation of the 2-methyl-2-nitrosopropane dimer is a spontaneous process that occurs when the blue monomeric liquid is allowed to stand at room temperature. wikipedia.orgechemi.com The rate of this dimerization can be influenced by factors such as temperature and the steric bulk of the alkyl substituent. thieme-connect.com For 2-methyl-2-nitrosopropane, the dimerization is relatively fast, occurring within minutes at room temperature. echemi.com The resulting solid is the trans-dimer, which exists in a crystalline form. sciencemadness.org This dimerization is a reversible process, and in solution, the dimer readily dissociates back into the blue monomer. wikipedia.org The solid dimer can be purified by recrystallization and is often stored at low temperatures to prevent dissociation back to the monomer. sciencemadness.orgsigmaaldrich.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJRWITDTTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O.CC(C)(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6841-96-9 | |

| Record name | 2-Methyl-2-nitrosopropane Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace the fate of molecules through complex reaction pathways. researchgate.netscripps.edu The synthesis of labeled 2-methyl-2-nitrosopropane (B1203614) and its dimer is crucial for detailed investigations in areas such as drug discovery and materials science. researchgate.netresearchgate.net

The preparation of isotopically labeled compounds often involves introducing isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. scripps.edu For instance, the perdeuterated derivative of 2-methyl-2-nitrosopropane has been recommended for spin-trapping experiments to provide cleaner electron spin resonance (ESR) spectra. orgsyn.org

A general approach to synthesizing isotopically labeled compounds involves using a labeled starting material. For example, a stable isotope-labeled benzene (B151609) can be used as a raw material to produce labeled nitrobenzene, which can then be further transformed. google.com Similarly, isotope-enriched methyl halides are common reagents for introducing labeled methyl groups. google.com

One synthetic route for a ¹⁵N-labeled spin trap, C-phenyl N-tert-butyl[¹⁵N]nitrone (PBN-¹⁵N), utilizes ammonium-¹⁵N chloride as the starting material and proceeds through the synthesis of 2-methyl-2-[¹⁵N]nitropropane. researchgate.net This intermediate is a versatile precursor for various ¹⁵N-labeled spin traps. researchgate.net

The synthesis of radiolabeled compounds, such as those containing tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is also a critical aspect of mechanistic studies, particularly in absorption, distribution, metabolism, and excretion (ADME) studies in drug development. researchgate.netscripps.edu

Interactive Table: Examples of Labeled Analogues and Their Precursors

| Labeled Analogue | Isotope | Precursor/Starting Material | Application |

| Perdeuterated 2-methyl-2-nitrosopropane | Deuterium (²H) | Deuterated precursors | Spin-trapping with simplified ESR spectra |

| 2-Methyl-2-[¹⁵N]nitropropane | Nitrogen-15 (¹⁵N) | Ammonium-¹⁵N chloride | Synthesis of ¹⁵N-labeled spin traps |

| ¹³C-labeled compounds | Carbon-13 (¹³C) | ¹³C-labeled benzene, ¹³C-labeled methyl halides | Mechanistic studies, internal standards |

| ³H-labeled compounds | Tritium (³H) | Tritiated methyl iodide | Radioligand in drug discovery, ADME studies |

Dimerization Monomer Equilibrium Dynamics

Thermodynamic and Kinetic Aspects of Dimer Dissociation

The dissociation of the 2-methyl-2-nitrosopropane (B1203614) dimer into its monomeric form is governed by specific thermodynamic and kinetic principles. These factors dictate the rate at which the dimer breaks apart and the extent of dissociation at equilibrium in different chemical environments.

The solvent environment plays a crucial role in the dimerization equilibrium of 2-methyl-2-nitrosopropane. When the colorless dimer is dissolved in various solvents, it partially dissociates, leading to a blue solution containing an equilibrium mixture of the monomer and dimer. orgsyn.org The equilibrium is typically established within 20–30 minutes in solvents like deuterated benzene (B151609) (C6D6) and carbon tetrachloride (CCl4). orgsyn.org

Studies have shown that as the solvent becomes more polar, the equilibrium tends to favor the more charged dimer over the monomer. The equilibrium constant (Kc) for the dissociation of the dimer has been determined in different solvents. For instance, in carbon tetrachloride, the thermodynamic quantities for the dissociation have been measured, providing insight into the energetics of the process. acs.org

Table 1: Equilibrium and Thermodynamic Constants for the Dissociation of 2-Methyl-2-nitrosopropane Dimer in Carbon Tetrachloride acs.org

| Thermodynamic Quantity | Value |

| ΔG | Value not specified in provided context |

| ΔH | Value not specified in provided context |

| ΔS | 38.4 ± 1.7 cal/mol K |

This table is based on student-derived values and agrees with previously reported data. acs.org

The density of the solvent significantly affects the dimerization equilibrium. In a study conducted in argon and xenon, the dimerization equilibrium constant showed a complex dependence on solvent density. aip.org At 60°C, the equilibrium constant decreased in the low-density region and then increased in the high-density region. aip.org This inversion of density dependence occurred at different reduced densities for argon and xenon. aip.org

Specifically, in argon at 60°C, the inversion of the density dependence happens around a reduced density of approximately 0.8. aip.org In xenon at the same temperature, this inversion occurs at a higher reduced density of about 1.4. aip.org At a lower temperature of 35°C in xenon, the equilibrium constant initially increases with solvent density in the low-density region and then decreases in the medium-density region. aip.org In contrast, the behavior in argon at 35°C is similar to that at 60°C. aip.org Furthermore, the internal energy change associated with dimerization exhibits a significant density dependence in the low-density region of xenon, while it shows little change with density in argon. aip.org

Temperature is a critical factor influencing the monomer-dimer equilibrium of 2-methyl-2-nitrosopropane. The relationship between the equilibrium constant (Kc) and temperature allows for the determination of thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of the dissociation reaction. acs.org By plotting the natural logarithm of the equilibrium constant versus the inverse of the temperature (a van 't Hoff plot), the enthalpy change can be calculated from the slope of the line. acs.org

At approximately 40°C, equilibrium mixtures in carbon tetrachloride and deuterated benzene contain 80–81% of the monomer. orgsyn.org This indicates that higher temperatures favor the dissociation of the dimer into the monomer. The melting point of the dimer is reported to be in the range of 74-75 °C or 81-83 °C. wikipedia.orgsigmaaldrich.com

The dimerization of 2-methyl-2-nitrosopropane is accompanied by changes in the configurational volume. The study of the dimerization equilibrium in argon and xenon at varying densities provides insight into these volume changes. aip.org The pressure dependence of the equilibrium constant can be used to determine the volume change of the reaction. The observed shifts in equilibrium with solvent density suggest that the partial molar volumes of the monomer and dimer are density-dependent. aip.org

Structural Analysis of Dimeric and Monomeric Forms

The interconversion between the dimeric and monomeric forms of 2-methyl-2-nitrosopropane can be readily followed and characterized using spectroscopic techniques, providing valuable information about their respective structures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for studying the monomer-dimer equilibrium of 2-methyl-2-nitrosopropane. The monomer and dimer exhibit distinct signals for their tert-butyl protons, allowing for their quantification in solution. orgsyn.org

In carbon tetrachloride (CCl₄), the ¹H NMR spectrum of the equilibrated mixture at about 40°C shows a singlet for the tert-butyl group of the monomer at δ 1.24 ppm and a singlet for the dimer at δ 1.57 ppm. orgsyn.org In deuterated benzene (C₆D₆), these signals appear at δ 0.97 ppm for the monomer and δ 1.49 ppm for the dimer. orgsyn.org The integration of these peaks allows for the determination of the relative concentrations of the monomer and dimer, and thus the equilibrium constant. acs.org The rapid establishment of equilibrium, within 20–30 minutes in CCl₄ and C₆D₆, can be monitored by observing the changes in the ¹H NMR spectrum over time. orgsyn.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for 2-Methyl-2-nitrosopropane Monomer and Dimer orgsyn.org

| Solvent | Monomer (tert-butyl) | Dimer (tert-butyl) |

| CCl₄ | 1.24 | 1.57 |

| C₆D₆ | 0.97 | 1.49 |

Crystallographic Studies of the Dimer Structure

The precise three-dimensional arrangement of the atoms in the solid state of this compound has been elucidated through single-crystal X-ray diffraction studies. sciencemadness.orgrsc.org These investigations have revealed that the dimer crystallizes in the trans-configuration. sciencemadness.org

The crystals belong to the monoclinic system and are characterized by the space group P2₁/n. sciencemadness.orgrsc.org The dimer units in the crystal are located at centers of inversion, which dictates that the molecule possesses a strict Cᵢ point group symmetry, although it approximates C₂h symmetry very closely. sciencemadness.org There are no significant intermolecular contacts observed within a 3.0 Å radius, indicating that the crystal structure consists of well-separated dimeric units. sciencemadness.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.9290(18) Å |

| b | 10.112(3) Å |

| c | 8.751(4) Å |

| β | 90.80(3)° |

| Z (molecules/unit cell) | 2 |

Table 1: Crystallographic Data for trans-2-Methyl-2-nitrosopropane Dimer. sciencemadness.orgrsc.org

Analysis of Bond Lengths and Molecular Geometry in the Dimer

The detailed analysis of the X-ray diffraction data provides precise measurements of bond lengths and angles within the dimer structure. sciencemadness.org The core of the dimer is the trans-azodioxy group (-N(O)=N(O)-). The atoms O(1), N(1), C(1), and C(3), along with their corresponding atoms generated by the inversion center, are nearly coplanar. sciencemadness.org

The N(1)-N(1') and N(1)-O(1) bond lengths are within the typical ranges observed for other trans-nitroso dimers. sciencemadness.org However, a notable feature of the this compound is the significantly elongated C(1)-N(1) bond. This lengthening is attributed to the steric hindrance imposed by the bulky tert-butyl group. sciencemadness.org The geometry around the central nitrogen atom is nearly trigonal planar. sciencemadness.org

| Bond | Length (Å) |

| C(1)-N(1) | 1.533(2) |

| N(1)-N(1') | 1.326(2) |

| N(1)-O(1) | 1.272(2) |

| C(1)-C(2) | 1.512(3) |

| C(1)-C(3) | 1.519(3) |

| C(1)-C(4) | 1.511(3) |

Table 2: Selected Bond Lengths of trans-2-Methyl-2-nitrosopropane Dimer. sciencemadness.org

Theoretical and Computational Models of Dimerization

Computational chemistry provides powerful tools to understand the energetic and structural preferences of the monomer-dimer equilibrium.

Ab Initio and Density Functional Theory (DFT) Calculations of Dimerization Energetics

Quantum chemical calculations are instrumental in determining the thermodynamic parameters of the dimerization process. For aromatic C-nitroso compounds, which serve as a model, double-hybrid density functionals such as B2PLYP-D3, combined with triple-ζ quality basis sets, have shown excellent agreement with experimental Gibbs free energies of dimerization. sciencemadness.org The global hybrid functional PBE0 has also proven to be a reliable and less computationally demanding alternative for preliminary studies. sciencemadness.org

These computational studies reveal that the dimerization is characterized by large, negative gas-phase entropies, indicating that the reactions are highly dependent on temperature. sciencemadness.org The enthalpy of dimerization is a key factor, and for many nitroso compounds, it is significantly negative, favoring the dimer. For instance, in the case of nitrosobenzene (B162901), the E-dimer is more stable than the Z-dimer in the gas phase. sciencemadness.org The process of dimerization is thought to proceed through a non-least-motion pathway where the C−N=O groups of two monomers first approach in perpendicular planes to facilitate favorable frontier molecular orbital interactions. wikipedia.org

Solvation Models and Their Impact on Equilibrium Predictions

The solvent environment plays a crucial role in the monomer-dimer equilibrium. Computational studies often employ implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) or the SMD (Solvation Model based on Density) model, to account for solvent effects. researchtrends.net

The choice of solvation model can significantly impact the predicted stabilities of different species in solution. For example, while the E-dimer of nitrosobenzene is more stable in the gas phase, calculations have shown that the Z-form becomes more stable in chloroform. sciencemadness.org This highlights that different conformers and isomers can have varying solvation energies, which can shift the equilibrium. In computational studies of cis-trans isomerization of other systems, such as azobenzenes, a polarizable continuum model is used to approximate the effect of the solvent, and the reaction mechanism can change from an inversion pathway in nonpolar solvents to a rotational one in polar solvents. nih.gov

Conformational and Configurational Preferences in Diazene (B1210634) Dioxides

The dimer of 2-methyl-2-nitrosopropane belongs to the class of compounds known as diazene dioxides (or azodioxides). These compounds can exist as cis (Z) or trans (E) isomers. For acyclic nitrosoalkanes, the trans-dimer is generally the more stable isomer. sciencemadness.org

The interconversion between Z- and E-isomers of aromatic C-nitroso compounds typically occurs through a two-step process involving dissociation into monomers followed by re-dimerization to either isomer. rsc.org For aliphatic systems like the this compound, the trans configuration is strongly preferred, as confirmed by crystallographic studies. sciencemadness.orgrsc.org Theoretical studies on the isomerization of the parent diazene (N₂H₂) suggest that the conversion between cis and trans forms can occur via an in-plane inversion or an out-of-plane torsion, with the torsional pathway being the more likely route based on classical dynamics simulations. rsc.org The steric bulk of the tert-butyl groups in this compound would be expected to heavily influence the energy barrier and preference for the observed trans geometry.

Mechanistic Investigations of Radical Trapping

Fundamental Principles of Spin Trapping with 2-Methyl-2-nitrosopropane (B1203614)

At the heart of its utility, 2-Methyl-2-nitrosopropane (MNP) functions by capturing unstable free radicals to form significantly more stable paramagnetic nitroxide radicals. wikipedia.orgchemeurope.com These resulting spin adducts can then be analyzed using electron paramagnetic resonance (EPR) spectroscopy. The process begins with the dissociation of the colorless 2-Methyl-2-nitrosopropane dimer into its blue monomeric form in solution. wikipedia.org This monomer is the active spin trap that reacts with transient radicals.

Formation and Stability of Nitroxide Spin Adducts

The fundamental reaction of spin trapping with MNP involves the addition of a transient radical (R•) to the nitrogen atom of the nitroso group of the MNP monomer. This reaction forms a persistent nitroxide radical, often referred to as a spin adduct. The general reaction can be depicted as:

(CH₃)₃CNO + R• → (CH₃)₃C(R)NO•

The stability of these newly formed nitroxide spin adducts is a critical factor for successful detection. nih.gov While significantly more stable than the initial transient radicals, the stability of the spin adducts themselves can vary depending on the nature of the trapped radical and the surrounding environmental conditions. For instance, the introduction of a methyl group at the C-2 position of some nitrone spin traps has been shown to decrease the stability of the resulting spin adducts. nih.gov The half-life of a spin adduct is a key parameter used to evaluate its stability. nih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the factors influencing the stability of these adducts, revealing that spin densities on the nitroxyl (B88944) nitrogen and oxygen correlate well with their half-lives. nih.gov

Upon standing at room temperature, the blue liquid monomer of 2-Methyl-2-nitrosopropane converts to a colorless solid dimer, which reverts to the blue monomer in solution. wikipedia.org

Characterization of Spin Adducts via Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary spectroscopic technique for the detection and characterization of the spin adducts formed by MNP. wikipedia.orgijasre.net The resulting EPR spectrum provides a unique fingerprint for the trapped radical. The key parameters extracted from an EPR spectrum are the hyperfine coupling constants and the g-value, which provide structural information about the trapped radical. nih.govijasre.net

The EPR spectrum arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, most notably the nitrogen atom of the nitroxide group and other magnetic nuclei within the trapped radical fragment. This interaction, known as hyperfine coupling, splits the EPR signal into a characteristic pattern of lines. For example, the reaction of MNP with α-methyl-substituted vinyl monomers results in an EPR spectrum indicating the presence of two equivalent protons beta to the nitroxide group. rsc.org

Factors Influencing Spin Trapping Sensitivity and Efficiency

The effectiveness of 2-Methyl-2-nitrosopropane as a spin trap is governed by several factors that influence its sensitivity and efficiency. A crucial aspect is the rate of the spin trapping reaction itself. For the trapping to be successful, the rate of reaction between MNP and the transient radical must be fast enough to compete with other radical decay pathways.

The stability of the resulting spin adduct is another paramount factor. nih.gov If the spin adduct is too short-lived, its concentration may not reach a detectable level for EPR analysis. The structure of the trapped radical significantly impacts the stability of the nitroxide adduct. ijasre.net Furthermore, the choice of solvent can influence both the trapping reaction and the stability of the spin adduct.

Advanced EPR/ESR Methodologies in Spin Trapping Studies

To extract detailed information from spin trapping experiments with MNP, advanced EPR and ESR methodologies are often employed. These techniques provide deeper insights into the identity and environment of the trapped radicals.

Analysis of Hyperfine Coupling Constants and g-Values for Radical Identification

The analysis of hyperfine coupling constants (hfcs) is fundamental to identifying the trapped radical. The magnitude of the coupling to the nitrogen nucleus (aN) and other nuclei in the trapped radical provides a wealth of structural information. ijasre.netcdnsciencepub.com For instance, the 14N hyperfine coupling constants of the nitrogen in the nitroxyl group have been reported as 16.03 G in methanol (B129727) and 15.15 G in benzene (B151609) or acetonitrile. cdnsciencepub.com

Computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for calculating and predicting hyperfine coupling constants, aiding in the identification of experimental spectra. ijasre.net The g-value, which is a measure of the magnetic moment of the unpaired electron, also provides valuable information for identifying the radical species. ijasre.net The entire electronic structure, determined by the type and arrangement of all atoms, dictates the spin density distribution and thus the hyperfine coupling magnitudes. nih.gov

| Trapped Radical | Solvent | Experimental aN (G) | Calculated aN (G) (DFT/B3LYP) |

|---|---|---|---|

| H | Water | 16.70 | 16.54 |

| OH | Water | 15.70 | 15.58 |

| SO3 | Water | 14.10 | 14.01 |

| CH3 | Benzene | 16.20 | 16.11 |

| CCl3 | Benzene | 13.70 | 13.63 |

| C6H5 | Benzene | 13.20 | 13.11 |

Table 1: Comparison of experimental and calculated hyperfine coupling constants (aN) for various radical adducts of 2-Methyl-2-nitrosopropane. Data sourced from computational studies highlight the accuracy of DFT methods in predicting these values. ijasre.net

Time-Resolved EPR Applications for Short-Lived Radicals

For studying the kinetics of radical formation and decay, especially for extremely short-lived radicals, time-resolved EPR (TR-EPR) is an indispensable technique. dtu.dknih.gov TR-EPR allows for the observation of spin-polarized signals immediately after a radical-generating event, such as a laser pulse. researchgate.net This provides information not only on the structure of the radical but also on the mechanisms of its formation and subsequent reactions. The time resolution of these experiments can be less than a minute, allowing for the tracking of reactions in real-time. dtu.dk

TR-EPR has been successfully used to directly observe the formation and structure of radical intermediates in various chemical reactions, providing crucial mechanistic insights that would be unattainable with conventional continuous-wave EPR methods. nih.gov

In-Situ Radiolysis EPR for Monitoring Radical Reactions

In-situ radiolysis EPR is a powerful technique used to study the kinetics and mechanisms of radical reactions. In this method, high-energy electron beams are used to generate radicals in an aqueous solution, which are then immediately trapped by MNP present in the system. The resulting spin adducts are monitored in real-time by EPR spectroscopy. nih.govorgsyn.org

This technique has been extensively used to investigate the steric and electronic effects on the trapping of hydroxyalkyl radicals by MNP. For instance, a study on hydroxyalkyl radicals derived from various alcohols like propanols and pentanols showed that the yields of the spin adducts were strongly influenced by steric interactions. nih.gov In cases of significant steric hindrance between the parent radical and MNP, the production of the expected spin adduct was suppressed, and instead, an MNP-H adduct was formed through direct reduction of MNP. nih.gov

Kinetic studies using time-resolved EPR with pulse radiolysis have determined the rate constants for MNP spin trapping for a variety of radicals. These rates were found to vary significantly, from less than 1 x 10⁶ to 6.2 x 10⁹ M⁻¹ s⁻¹, highlighting the influence of the radical's structure and electronic properties on the trapping efficiency. orgsyn.org

Low-Temperature Matrix Isolation (LTMI) EPR for Enhanced Detection

Low-temperature matrix isolation is a technique where reactive species are trapped in an inert gas matrix at very low temperatures, allowing for their spectroscopic study. While LTMI-EPR is a valuable method for studying radicals, there is limited information available from the conducted searches on its specific application with 2-Methyl-2-nitrosopropane for the enhanced detection of its radical adducts.

Reactivity with Specific Radical Species

MNP exhibits diverse reactivity towards various classes of radicals, which has been extensively characterized by EPR spectroscopy.

Trapping of Carbon-Centered Radicals (e.g., Hydroxyalkyl, Alkyl, Tyrosyl)

MNP is particularly effective in trapping carbon-centered radicals.

Hydroxyalkyl Radicals: As detailed in the in-situ radiolysis EPR studies, MNP readily traps hydroxyalkyl radicals. The stability of the resulting aminoxyl spin adducts, however, varies from seconds to over a year, depending on the degree of shielding of the aminoxyl group by the substituents. nih.gov The hyperfine coupling constants of these adducts are sensitive to the structure of the parent radical. orgsyn.org

Alkyl Radicals: MNP has been used to trap a range of alkyl radicals. For example, it has been employed to detect conjugated hydrocarbon radicals in the dehydrogenation of methyl linoleate. chemeurope.com The trapping of smaller alkyl radicals has also been documented in various photochemical and thermal reaction studies. orgsyn.org

Tyrosyl Radicals: MNP is an excellent spin trap for carbon-centered tyrosyl radicals, which are important intermediates in many biological processes. wikipedia.orgresearchgate.netmdpi.com It has been instrumental in identifying the location of tyrosyl radicals in proteins, such as in the reaction of cytochrome c with hydrogen peroxide. mdpi.com

Below is a table summarizing the EPR spectral parameters for some MNP-carbon-centered radical adducts.

| Trapped Radical | Hyperfine Coupling Constant (aN / G) | g-factor | Reference |

| Hydroxymethyl | 15.39 | 2.00626 | orgsyn.org |

| Hydroxyethyl | 15.69 | 2.00620 | orgsyn.org |

| 1-Hydroxy-1-methylethyl | 16.14 | 2.00612 | orgsyn.org |

| Methyl | 16.48 | 2.00624 | orgsyn.org |

| Ethyl | 16.15 | 2.00626 | orgsyn.org |

| Carboxymethyl | 15.75 | 2.00612 | orgsyn.org |

Interactions with Oxygen-Centered Radicals (e.g., Hydroxyl Radicals)

The trapping of hydroxyl radicals by MNP has been a subject of careful study, as the interpretation of the results can be complex. The direct trapping of the hydroxyl radical by MNP does occur, but the resulting adduct can be unstable. Furthermore, in some experimental systems, particularly those involving solvents like dimethyl sulfoxide (B87167) (DMSO), the observed radical adduct may not be from the direct trapping of a hydroxyl radical. Instead, the hydroxyl radical can react with the solvent to generate a different radical (e.g., a methyl radical from DMSO), which is then trapped by MNP. This necessitates caution in the interpretation of EPR spectra when using MNP for the detection of hydroxyl radicals.

Reactions with Sulfur-Centered Radicals (e.g., Thiyl Radicals)

MNP has been successfully used to trap sulfur-centered radicals. In a study on the photochemistry of 2-mercaptopyridines, MNP was used as a spin trap to detect the formation of aromatic thiyl radicals upon UV irradiation in aqueous solutions. The identification of these thiyl radical adducts was confirmed by comparing their EPR spectra with those generated from the photolysis of the corresponding disulfides. nih.gov This demonstrates the utility of MNP in studying the generation and reactivity of thiyl radicals in various chemical and biological systems.

Trapping of Aryl Radicals from Diazonium Salts

While MNP is known to react with aryl radicals, for instance, those generated from aryl Grignard reagents orgsyn.org, there is limited information available from the conducted searches regarding its specific use in trapping aryl radicals generated from the decomposition of diazonium salts.

Formation of Polyfluoroalkyl Nitroxides from Peroxides

Detailed research findings specifically describing the formation of polyfluoroalkyl nitroxides from the decomposition of peroxides in the presence of 2-methyl-2-nitrosopropane as the spin trap are not extensively available in the reviewed scientific literature. The general mechanism would be expected to follow the established pathway of spin trapping, where a polyfluoroalkyl radical (Rf•), generated from the thermal or photochemical decomposition of a suitable peroxide, attacks the nitrogen atom of the MNP monomer to form a stable polyfluoroalkyl-tert-butyl-nitroxide adduct. However, specific studies detailing the kinetics, yields, and spectroscopic parameters for this particular class of radicals with MNP are not prominently documented in the searched sources.

Photochemical and Thermal Pathways in Radical Adduct Formation

The formation of radical adducts with 2-methyl-2-nitrosopropane can be initiated through either thermal or photochemical pathways, which primarily serve to generate the initial unstable radicals that are subsequently trapped.

Thermal Pathways Thermal decomposition of radical initiators is a common method for generating radicals for spin trapping studies. tcichemicals.com Compounds like azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide, decompose at predictable rates upon heating to produce carbon-centered or oxygen-centered radicals, respectively. tcichemicals.comsigmaaldrich.com These radicals can then be scavenged by MNP present in the system. For instance, the thermal degradation of polypropylene (B1209903) has been studied by impregnating the polymer with a spin trap and heating it, which initiates homolysis of the polymer backbone and generates radical species that are subsequently trapped. nih.gov The choice of initiator is guided by its half-life at a given temperature, ensuring a controlled rate of radical generation. sigmaaldrich.com Additionally, studies have explored the catalytic radical decomposition of MNP itself on the surface of certain metal oxides, representing another thermal pathway for generating radicals and adducts. researchgate.net

Photochemical Pathways Photochemical methods provide an alternative route to radical generation. This can involve the photolysis of the spin trap itself or other components in a system. MNP is known to be susceptible to decomposition upon exposure to light, which can produce tert-butyl radicals and complicate spectra. mdpi.com More controlled experiments utilize the photodecomposition of other molecules to produce the radical of interest. For example, the irradiation of titanium dioxide (TiO₂) powders in aqueous or organic solvents generates hydroxyl or solvent-derived radicals, which have been successfully trapped using various spin traps, including those with structures related to MNP. utexas.edumdpi.com The formation of spin adducts in such systems often increases with irradiation time and the concentration of the radical-generating species. researchgate.net The key advantage of photochemical initiation is the ability to start and stop radical production by controlling the light source, offering precise temporal control over the reaction.

Computational Chemistry in Radical Trapping Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating the mechanisms of radical trapping and for characterizing the resulting spin adducts. It provides insights into structures, energies, and spectroscopic properties that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules. It is widely employed to investigate the thermodynamics and kinetics of spin trapping reactions. researchgate.net DFT calculations allow for the optimization of the ground state geometries of MNP spin adducts, providing detailed information on bond lengths and angles. ijasre.net

Studies have successfully used the B3LYP functional, a popular hybrid DFT method, combined with basis sets like 6-311G(d,p), to calculate the optimized structures of various radical adducts of 2-methyl-2-nitrosopropane. ijasre.net These calculations have been performed for adducts with a range of radicals, including methyl (•CH₃), trichloromethyl (•CCl₃), and phenyl (•C₆H₅), in different solvent environments to understand the effect of the medium on the adduct's structure and stability. ijasre.net The results from these computational studies help to rationalize experimentally observed phenomena and provide a deeper understanding of the adduct formation process at a molecular level. mdpi.com

A significant application of computational chemistry in this field is the prediction of the spectroscopic parameters of spin adducts, which are directly comparable to experimental Electron Paramagnetic Resonance (EPR) data. The primary spectroscopic parameter of interest is the hyperfine coupling constant (hfcc or a-value), which describes the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H). nih.gov

DFT calculations have been shown to predict isotropic hyperfine coupling constants for MNP radical adducts with a good degree of accuracy. ijasre.net By calculating the hfcc values for a proposed adduct structure, a direct comparison can be made with the experimental EPR spectrum, aiding in the definitive identification of the trapped radical. ijasre.net For example, one study calculated the hfcc values for a series of MNP adducts and found them to be in good agreement with experimental data, concluding that the DFT method is superior to the Hartree-Fock (HF) method for such predictions. ijasre.net This predictive power is crucial for distinguishing between different possible radical adducts that may have similar EPR spectra or for identifying radicals in complex systems where multiple species are present. researchgate.net

Table of Calculated vs. Experimental Hyperfine Coupling Constants for MNP Adducts

The following interactive table presents data from a DFT study comparing the calculated isotropic hyperfine coupling constants (aN) with experimental values for various radical adducts of 2-methyl-2-nitrosopropane in a water solvent. This demonstrates the predictive accuracy of the computational method.

Data sourced from a DFT/B3LYP/6-311G(d,p) level calculation in a water solvent system. ijasre.net

Advanced Applications in Chemical and Materials Science

Regulation of Radical Polymerization Processes

2-Methyl-2-nitrosopropane (B1203614) (MNP), existing in equilibrium with its dimer, has been investigated as a controlling agent in radical polymerization, influencing chain growth and termination events.

Pseudoliving Chain Mechanisms in Methyl Methacrylate (B99206) Polymerization

Aliphatic nitroso compounds, including 2-methyl-2-nitrosopropane, have been demonstrated to be effective regulators in the radical polymerization of methyl methacrylate (MMA). rsc.org They operate through a 'pseudoliving' chain mechanism, which allows for a degree of control over the polymerization process that is not achievable in conventional free-radical polymerization. rsc.orgwikipedia.org In this mechanism, the MNP monomer reversibly traps the growing polymer radicals, forming dormant alkoxyamine species. This reversible termination minimizes irreversible termination reactions like coupling and disproportionation, leading to a more controlled polymer chain growth. wikipedia.org This method provides a pathway to polymers with more predictable molecular weights and narrower molecular weight distributions.

Applications in Atom Transfer Radical Coupling (ATRC) for Polymer Dimerization

The use of 2-methyl-2-nitrosopropane as a radical trap in Atom Transfer Radical Coupling (ATRC) reactions has been explored to facilitate the dimerization of polymer chains. However, its effectiveness is highly dependent on the polymer system . In the case of poly(methyl methacrylate) (PMMA), attempts to use MNP in radical trap-assisted ATRC (RTA-ATRC) were unsuccessful. echemi.com Instead of promoting the coupling of two PMMA chain-end radicals, the bulky nitroxide formed by MNP capped the PMMA chains, preventing further dimerization. echemi.com This is consistent with disproportionation being the primary termination pathway for PMMA radicals.

Conversely, when applied to polystyrene (PS) chains, MNP proved to be an effective agent for dimerization. Studies showed that MNP led to the highest levels of dimerization for both monobrominated and monochlorinated polystyrene compared to reactions without a trap or with different radical traps. This highlights the substrate-specific nature of MNP's role in ATRC processes.

Impact on Chain-End Coupling in Various Polymer Systems

The influence of 2-methyl-2-nitrosopropane on chain-end coupling is dictated by the structure of the polymer chain end. As noted previously, for poly(methyl methacrylate), MNP acts as a capping agent, thereby inhibiting chain-end coupling. echemi.com The steric hindrance of the resulting nitroxide-capped chain end prevents the desired dimerization reaction.

In contrast, for polystyrene systems, MNP facilitates chain-end coupling, leading to significant dimerization. This differential impact underscores the nuanced role of MNP, shifting from an inhibitor of coupling in one polymer system to a promoter in another. The success of MNP-assisted coupling is also influenced by reaction conditions such as solvent polarity and temperature, which can affect the monomer-dimer equilibrium of the nitroso compound.

| Polymer System | Effect of MNP on Chain Coupling | Observed Outcome |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Inhibition | Capping of polymer chains with a bulky nitroxide, preventing dimerization. |

| Polystyrene (PS) | Promotion | Highest amounts of dimerization compared to reactions without MNP. |

Mechanistic Probes in Complex Chemical and Biological Systems

The ability of the monomeric form of 2-methyl-2-nitrosopropane to trap short-lived radical intermediates makes its dimer an invaluable tool for studying reaction mechanisms in intricate systems.

Investigation of Radical-Induced Damage to Deoxyribonucleic Acid (DNA) and its Components

2-Methyl-2-nitrosopropane dimer is utilized in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the mechanisms of radical-induced damage to DNA. rsc.org In these studies, hydroxyl radicals (•OH), a primary mediator of oxidative damage, are generated in the presence of DNA and MNP. The MNP monomer acts as a spin trap, reacting with the transient radicals formed on the DNA to produce more stable nitroxide radical adducts detectable by EPR. rsc.orgorgsyn.org

This technique has confirmed that for pyrimidine (B1678525) bases, the main site of •OH attack is the C5–C6 double bond. rsc.org Importantly, the use of MNP has also enabled the detection of radicals on both the sugar and base components of purines, providing evidence for the rapid transfer of radical damage from the initially formed base radicals to the sugar-phosphate backbone. rsc.org By analyzing the EPR spectra of the trapped adducts, researchers can identify the specific sites of radical attack and gain insights into the pathways of damage propagation and strand-breakage in both single-stranded and double-stranded DNA. rsc.org

| DNA Component | Observation | Inferred Mechanism |

|---|---|---|

| Pyrimidine Deoxyribonucleosides | Predominant attack at the C5–C6 double bond of the base. | Direct attack of •OH radicals on the electron-rich base moiety. |

| Purine Derivatives | Detection of both sugar- and base-derived radicals. | Rapid transfer of damage from the initial base radical to the sugar-phosphate backbone. |

| Double-Stranded DNA (pH 7) | Anisotropic spectrum from a high molecular weight adduct and an isotropic signal from a mobile, low molecular weight adduct. | Simultaneous existence of radicals on the intact polymer and on smaller, cleaved fragments. |

Studies of Free Radical Intermediates in Lignocellulosic Biomass Pyrolysis

The thermal decomposition (pyrolysis) of lignocellulosic biomass is a complex process involving a multitude of radical-mediated reactions. Understanding these radical pathways is crucial for optimizing the production of biofuels and other valuable chemicals. 2-Methyl-2-nitrosopropane is a commonly employed spin trap in EPR studies aimed at elucidating these complex mechanisms.

During pyrolysis, massive generation of oxygen-centered and carbon-centered radicals occurs. These highly reactive species are difficult to detect directly. By introducing MNP into the system, these transient radicals are "trapped" to form more persistent nitroxide adducts. The resulting EPR spectra provide information on the structure and identity of the primary radicals formed during the thermal degradation of cellulose, hemicellulose, and lignin, thereby helping to piece together the intricate reaction network of biomass pyrolysis.

Role in Radical-Chromophore Adduct Synthesis for Dynamic Nuclear Polarization (DNP) Experiments

Dynamic Nuclear Polarization (DNP) is a technique used to enhance the signal intensity in nuclear magnetic resonance (NMR) spectroscopy. A key area of research in DNP involves the development of efficient polarizing agents, often radical-chromophore (RC) adducts. The goal is to achieve a large electron spin hyperpolarization (ESP) which can be transferred to the nuclei of interest. researchgate.net

While 2-methyl-2-nitrosopropane can be used to synthesize radical adducts, current research suggests that for high-field DNP experiments, the resulting RC adducts may not generate a sufficiently large ESP. researchgate.net Studies indicate that achieving a significant ESP at high magnetic fields requires a very short distance—less than four bonds—between the chromophore and the nitroxyl (B88944) moiety. researchgate.net Synthesizing such closely spaced RC adducts with common nitroxyl radicals presents a considerable challenge. researchgate.net

Examination of Radicals Generated from Coenzyme B12 and Alkylcobalamins Photolysis

The photolysis of coenzyme B12 and its derivatives, such as methylcobalamin (B1676134) and other alkylcobalamins, generates transient radical species. Understanding the dynamics of these radicals is crucial for elucidating the mechanisms of B12-dependent enzymes. The spin trapping technique, utilizing compounds like 2-methyl-2-nitrosopropane, has been instrumental in these investigations.

Time-resolved electron paramagnetic resonance (EPR) spectroscopy is a powerful method for directly observing the formation and evolution of these transient radicals. nih.gov Upon photolysis, methylcobalamin, for instance, generates a radical pair consisting of a methyl radical and a cob(II)alamin radical. ljmu.ac.uk

Research employing spin trapping and EPR has provided detailed insights into the photochemical processes of these B12 derivatives. For example, studies on the photolysis of methylcobalamin in frozen solutions have revealed the formation of methyl radicals and a radical-Co(II) pair. rsc.org The analysis of the resulting EPR spectra allows for the determination of parameters such as the distance between the cobalt center and the trapped radical. rsc.org

Table 1: Investigated Radical Species from B12 Photolysis

| Parent Compound | Generated Radical(s) | Analytical Technique | Key Findings |

| Methylcobalamin | Methyl radical, Cob(II)alamin radical | Time-resolved EPR, Spin Trapping | Initial radical pairs are predominantly in the singlet spin state. ljmu.ac.uk |

| Ethylcobalamin | Ethyl radical, Cob(II)alamin radical | EPR | Broader spectral features suggest a greater separation between the radical and cobalt. rsc.org |

| Acetylcobalamins | Not directly detected at 77 K | EPR | The absence of a signal at low temperatures suggests close pair-trapping, leading to significant line broadening. rsc.org |

Utilization as a Diagnostic Tool in Reaction Pathway Analysis

The ability of 2-methyl-2-nitrosopropane to trap and stabilize reactive intermediates makes it an invaluable diagnostic tool for dissecting complex reaction pathways.

Identification of Unstable Reaction Intermediates

A primary application of 2-methyl-2-nitrosopropane is the identification of unstable radical intermediates that are otherwise undetectable. By converting these fleeting species into persistent nitroxide radicals, their structure can be determined through the analysis of the resulting ESR spectrum. orgsyn.org This technique has been widely used to study a variety of free-radical reactions, including those involving the decomposition of initiators and hydrogen abstraction from solvents. researchgate.net For instance, in the investigation of photochemical reactions of carbonyl-containing compounds, 2-methyl-2-nitrosopropane has been used to trap and identify acyl radicals and benzyl (B1604629) radicals. documentsdelivered.com

Kinetic Studies of Radical Reactions

Beyond simple identification, spin trapping with 2-methyl-2-nitrosopropane can be applied to quantitative studies of radical reactions. researchgate.net By monitoring the concentration of the spin adduct over time using ESR, it is possible to obtain kinetic information about the rate of radical formation and subsequent reactions. This approach provides valuable data for understanding reaction mechanisms and determining rate constants.

Role as an Electrophile in Organic Transformations

In addition to its role in radical chemistry, 2-methyl-2-nitrosopropane can also function as an electrophile in certain organic reactions. wikipedia.org One notable application is in the transformation of sulfones into aldehydes. This highlights the compound's versatility, participating in both radical and ionic reaction pathways.

Methodological Innovations and Future Directions

Enhancement of Spin Trapping Sensitivity and Specificity

The core challenge in spin trapping is the often low concentration and transient nature of the radical species being studied. Methodological enhancements aim to amplify the signal of the spin adduct and ensure its accurate identification.

The use of isotopically labeled 2-Methyl-2-nitrosopropane (B1203614) represents a significant strategy for improving the resolution and sensitivity of Electron Paramagnetic Resonance (EPR) spectroscopy. The perdeuterated derivative of MNP, where hydrogen atoms are replaced with deuterium (B1214612), has been recommended for spin trapping experiments. rsc.org This substitution simplifies the EPR spectra of the resulting spin adducts by minimizing the hyperfine coupling interactions from the trap itself, thereby allowing for clearer observation of the hyperfine splittings from the trapped radical. documentsdelivered.com

This enhanced spectral resolution is critical for the unambiguous identification of the trapped radical species. For instance, in studies of reactions involving methyl-substituted vinyl monomers, the use of specifically deuterated monomers, such as methyl [β-²H₂]methacrylate, in conjunction with MNP, has been instrumental in elucidating reaction mechanisms by distinguishing between different potential radical adducts. rsc.org Isotopic labeling, therefore, serves as a powerful tool to not only enhance signal detection but also to provide deeper mechanistic insights. youtube.com

The stability of the MNP-radical adduct is paramount for its successful detection. However, MNP itself can be light-sensitive and may decompose, producing a stable tert-butyl radical adduct that can interfere with the detection of other radical species. cdnsciencepub.com Furthermore, the stability of the desired spin adduct can be influenced by the reaction environment.

Several strategies are employed to overcome these challenges:

Optimization of EPR Parameters: The detectability of weak spin adduct signals can be significantly improved by optimizing the instrumental parameters of the EPR spectrometer. For typical nitroxide spin adducts in aqueous solutions, saturation effects begin at a microwave power of approximately 25 mW, with maximum signal intensity achieved around 100 mW using a TM110 cavity. nih.gov Adjusting the modulation amplitude is another critical factor for maximizing the signal-to-noise ratio. nih.gov

Chemical Derivatization: In combined analytical approaches, chemical derivatization can be used to stabilize adducts for analysis. For example, diluting samples in methanol (B129727) prior to mass spectrometry analysis has been shown to generate more stable methyl-hydroxylamine derivatives, facilitating their detection and characterization. researchgate.net

Control of Reaction Conditions: Since MNP can undergo photochemical reactions, controlling light exposure during experiments is crucial to prevent the formation of interfering radicals. cdnsciencepub.comnih.gov

2-Methyl-2-nitrosopropane exists as a colorless dimer in the solid state, which is in equilibrium with the blue, monomeric spin-trapping agent in solution. wikipedia.org The dimer itself is not an effective spin trap. The limited solubility of MNP and the need to favor the monomeric form can be a practical challenge, especially in aqueous systems.

Research has shown that cyclodextrins (CDs) can effectively address these issues. ¹H NMR studies have demonstrated that the presence of cyclodextrins in an aqueous solution effectively promotes the dissociation of the MNP dimer into its active monomeric form. rsc.org The cyclodextrin (B1172386) encapsulates the MNP monomer, forming an inclusion complex. This encapsulation leads to several benefits:

Increased Solubility: The MNP-CD inclusion complexes are more soluble in water than MNP alone. rsc.org

Enhanced Stability: The complexes exhibit greater stability towards light. rsc.org

Improved Trapping Efficiency: By increasing the effective concentration of the active monomer, MNP-CD systems can be used as effective radical traps. rsc.org

This approach has been successfully applied in studying the photolysis of coenzyme B12, where MNP-CD complexes were used to trap the resulting organic radicals. rsc.org

| Feature | Effect of Cyclodextrin Encapsulation on MNP |

| Dimer/Monomer Equilibrium | Shifts equilibrium towards the active monomer form |

| Aqueous Solubility | Increased |

| Light Stability | Increased |

| Application | Used as effective radical traps in aqueous media |

Combined Spectroscopic and Analytical Approaches

Integrating EPR with other powerful analytical techniques provides a multi-faceted view of radical adducts, offering confirmation of their identity and detailed structural information that may not be available from EPR alone.

The combination of EPR spectroscopy with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a particularly powerful hyphenated technique. This approach leverages the sensitivity and specificity of EPR for detecting paramagnetic nitroxide adducts with the detailed structural elucidation capabilities of MS/MS. cdnsciencepub.comresearchgate.net

In this integrated method, EPR is first used to detect and provide initial identification of the radical adducts formed in a reaction. Subsequently, the same sample is analyzed by ESI-MS. The radical adducts are often detected as their protonated molecules. Tandem mass spectrometry (MS/MS) is then performed on these parent ions to induce fragmentation. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, allowing for the unambiguous confirmation of the spin adduct's structure, including the precise identity of the trapped radical. cyclodextrinnews.comprinceton.edu

This combined approach has been successfully used to:

Study the reactivity of thiols (like cysteine, propanethiol, and octanethiol) with MNP, identifying different O-adducts and S-adducts depending on the reaction conditions. researchgate.net

Unambiguously identify the formyl radical (•CHO) trapped by MNP, where MS confirmed the exact mass of the adduct detected by EPR. mdpi.com

Characterize secondary spin adducts that may form from reactions between the primary adduct and other species in the solution. nih.gov

A notable finding from these studies is that sample preparation for ESI-MS, such as dilution in methanol, can sometimes act as a derivatization step, converting the radical adducts into more stable, closed-shell species that are easier to analyze by mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) and transient optical spectroscopies offer additional, complementary information for characterizing MNP and its spin adducts.

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a fundamental tool for studying the equilibrium between the MNP dimer and monomer. In solution, distinct signals for the tert-butyl groups of the monomer and dimer can be observed and quantified to understand the equilibrium position in different solvents. rsc.org Furthermore, NMR has been used to determine the hyperfine coupling constants of certain stable secondary spin adducts, providing data that complements EPR findings. nih.gov In specialized cases, such as with phosphorus-containing spin traps, ³¹P NMR has proven valuable for adduct characterization, suggesting potential future applications for NMR with other heteroatom-containing MNP derivatives. nih.gov

Transient Optical Spectroscopy: Transient absorption spectroscopy is a powerful technique for studying the kinetics and mechanisms of photochemical reactions, including those involving the formation and reaction of radical species. acs.org While direct transient absorption studies on MNP adducts are less common, the technique has been used to investigate the photochemistry of related systems, such as the formation of radicals from carbonyl-containing compounds which were subsequently trapped by MNP. cdnsciencepub.com It has also been applied to study the electronic properties and decay pathways of other nitroxide radicals. researchgate.net As MNP is often used in photochemical studies, the complementary use of transient optical spectroscopy can provide crucial information about the initial light-induced events that lead to radical generation. nih.gov

Theoretical Advancements in Predicting Reactivity and Selectivity

The study of transient, highly reactive species is a significant challenge in chemistry. The development of theoretical models to predict the behavior of molecules like 2-methyl-2-nitrosopropane, which acts as a spin trap, is crucial for understanding complex reaction mechanisms. Computational chemistry provides a powerful lens to examine the thermodynamics and kinetics of these processes at a molecular level.

Advanced Computational Models for Spin Adduct Formation and Properties

The efficacy of 2-methyl-2-nitrosopropane as a spin trap lies in its ability to react rapidly with unstable free radicals, forming stable paramagnetic nitroxide radicals. wikipedia.org These resulting spin adducts can be detected and characterized using electron spin resonance (ESR) spectroscopy. wikipedia.orgorgsyn.org Predicting the likelihood of formation and the properties of these adducts is a key area of computational research.

Density Functional Theory (DFT) has emerged as a primary tool for modeling these interactions. researchgate.net By applying specific functionals and basis sets, researchers can simulate reaction pathways and predict outcomes with increasing accuracy. For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set has been successfully used to investigate the mechanisms of reactions involving 2-methyl-2-nitrosopropane. researchgate.net

These computational models are used to calculate various parameters that illuminate the reactivity and selectivity of the spin trapping process. Key calculated properties include Fukui functions and relative nucleophilicity indices, which help identify the most reactive sites within the molecule. researchgate.net For 2-methyl-2-nitrosopropane, DFT calculations have shown that both the nitrogen and oxygen atoms of the nitroso group are potential nucleophilic centers, a finding supported by condensed Fukui function analyses. researchgate.net

The table below summarizes some computational approaches used in the study of 2-methyl-2-nitrosopropane and related compounds, highlighting the methods and their specific applications.

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Studying reaction mechanisms, solvent effects, and calculating Fukui functions for reactivity prediction. | researchgate.net |

| Semi-empirical PM6 | Not specified | Geometric optimization of metal complexes to correlate with experimental findings. | mdpi.com |

These theoretical models are often validated by comparing the computed results with experimental data, such as the spin trapping kinetics determined by time-resolved ESR. acs.org The synergy between advanced computational models and experimental techniques provides a comprehensive understanding of spin adduct formation and properties.

Emerging Research Avenues for 2-Methyl-2-nitrosopropane Dimer in Chemical Science

While well-established as a spin trap in radical chemistry, 2-methyl-2-nitrosopropane continues to find applications in new and expanding areas of chemical science. Its unique reactivity is being leveraged in polymer science, organic synthesis, and analytical chemistry.

One significant emerging application is in the field of controlled radical polymerization. 2-Methyl-2-nitrosopropane has been identified as an efficient regulator for the 'pseudoliving' chain polymerization of methyl methacrylate (B99206). wikipedia.org This control over the polymerization process allows for the synthesis of polymers with well-defined architectures and molecular weights, which is of great interest in materials science.

In organic synthesis, 2-methyl-2-nitrosopropane serves as a versatile electrophile. It is used, for example, to transform sulfones into aldehydes, demonstrating its utility in functional group transformations. wikipedia.org

Furthermore, its application in analytical chemistry is expanding. It has been used in gas chromatography to aid in the reconstruction and identification of small molecules, including isomers and unknown compounds. echemi.com It also serves as an internal standard for thin-layer chromatography (TLC). echemi.com

Research also explores its potential biological activities, although this is a complex and developing area. For instance, it has been investigated for potential antimalarial properties. echemi.com The ability to trap specific biological radicals, such as carbon-centered tyrosyl radicals, also points to its ongoing importance in biochemical and biomedical research. wikipedia.org The study of its catalytic decomposition on the surface of various metal oxides is another area of active investigation, which could lead to new catalytic applications. researchgate.net

Q & A

Q. How is 2-methyl-2-nitrosopropane (MNP) synthesized, and what are its key handling considerations?

MNP is synthesized via oxidation of tert-butylamine using hydrogen peroxide (20% aqueous) with sodium tungstate as a catalyst . Handling requires strict light avoidance (stored below 4°C in amber containers), as it decomposes under light to form radicals, which can interfere with experiments . Use inert atmospheres (argon/nitrogen) during synthesis to minimize unintended radical generation. Gloveboxes and low-actinic glassware are recommended for storage .

Q. What role does MNP dimer play in radical trapping, and how is this applied in polymerization studies?

MNP dimer dissociates into monomers that act as spin traps, capturing transient radicals (e.g., phenyl radicals from triphenylbismuth dicrotonate decomposition). This is critical in studying polymerization mechanisms, such as methyl methacrylate (MMA) polymerization initiated by phenyl radicals under light . EPR spectroscopy confirms radical trapping, with hyperfine splitting patterns identifying trapped species .

Q. What safety protocols are essential when working with MNP dimer in laboratory settings?

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of irritant vapors .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Decomposition Management : Avoid exposure to strong oxidizers and light; toxic gases (e.g., NOₓ) may form during decomposition .

- First Aid : Immediate flushing with water for eye/skin exposure and oxygen administration for inhalation .

Advanced Research Questions

Q. How does solvent density influence the dimer-monomer equilibrium of MNP, and what thermodynamic insights does this provide?

Studies in CO₂, argon, and xenon reveal non-monotonic relationships between solvent density and equilibrium constant (). For example, in CO₂ at 60°C, increases at low densities (), decreases at medium densities (), and rises again at high densities . This inversion is attributed to competing solvation effects: low-density regions favor dimerization due to reduced solvent-solute interactions, while high-density regions stabilize monomers via enhanced solvation .

Q. What methodological advancements combine EPR and mass spectrometry to study MNP-radical adducts?

Coupling EPR with ESI-MS/MS allows simultaneous detection of paramagnetic adducts (e.g., thiol-MNP adducts) and structural characterization of diamagnetic derivatives. For cysteine-MNP adducts, ESI-MS identifies alkylthionitroxides ( 235), while EPR confirms radical trapping efficiency (hyperfine coupling constants G) . Methanol dilution stabilizes hydroxylamine derivatives, enabling MS detection of transient intermediates .

Q. How do conflicting data on MNP dimer stability under varying light conditions impact experimental design?

Contradictory reports exist on MNP dimer photolysis rates. For example, MNP dimer in benzene decomposes under UV light to initiate MMA polymerization , while aqueous solutions remain dimer-dominant even under ambient light . Researchers must pre-test light sensitivity in specific solvents and use monochromatic light sources (e.g., 365 nm LEDs) to standardize photolysis conditions .

Methodological Recommendations

- Radical Quantification : Use EPR with 100 kHz field modulation and 1–5 mW microwave power to avoid signal saturation .

- Solvent Selection : Prefer low-polarity solvents (benzene, CO₂) for dimer stability studies; aqueous systems require refrigeration to suppress dissociation .

- Data Interpretation : Apply Percus-Yevick (PY) or hypernetted chain (HNC) models to correlate solvent density effects with theoretical cavity distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.